molecular formula C10H19F3N2 B13955718 1,1,1-trifluoro-N-((1-isopropylpiperidin-4-yl)methyl)methanamine

1,1,1-trifluoro-N-((1-isopropylpiperidin-4-yl)methyl)methanamine

Cat. No.: B13955718
M. Wt: 224.27 g/mol
InChI Key: YHDVVPFIDUUVEV-UHFFFAOYSA-N
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Description

1,1,1-trifluoro-N-((1-isopropylpiperidin-4-yl)methyl)methanamine is a chemical compound characterized by the presence of trifluoromethyl and piperidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-N-((1-isopropylpiperidin-4-yl)methyl)methanamine typically involves the reaction of 1,1,1-trifluoroacetone with piperidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1,1-trifluoro-N-((1-isopropylpiperidin-4-yl)methyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents.

    Substitution: Amines, thiols; reactions may require catalysts or specific temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

1,1,1-trifluoro-N-((1-isopropylpiperidin-4-yl)methyl)methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-N-((1-isopropylpiperidin-4-yl)methyl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The piperidine moiety may contribute to binding affinity with receptors or enzymes, influencing biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-trifluoro-N-((1-isopropylpiperidin-3-yl)methyl)methanamine: Similar structure but with a different position of the piperidine group.

    1,1,1-trifluoropropan-2-yl)hydrazine hydrochloride: Contains a trifluoromethyl group but differs in the presence of a hydrazine moiety.

Uniqueness

1,1,1-trifluoro-N-((1-isopropylpiperidin-4-yl)methyl)methanamine is unique due to its specific combination of trifluoromethyl and piperidine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H19F3N2

Molecular Weight

224.27 g/mol

IUPAC Name

1,1,1-trifluoro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]methanamine

InChI

InChI=1S/C10H19F3N2/c1-8(2)15-5-3-9(4-6-15)7-14-10(11,12)13/h8-9,14H,3-7H2,1-2H3

InChI Key

YHDVVPFIDUUVEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)CNC(F)(F)F

Origin of Product

United States

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